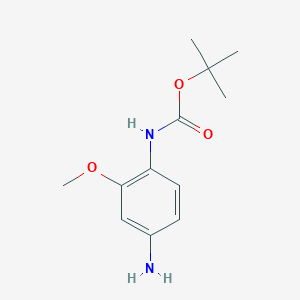

tert-Butyl (4-amino-2-methoxyphenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (4-amino-2-methoxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-amino-2-methoxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDXMQVJPPUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640705 | |

| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190851-19-5 | |

| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (4-amino-2-methoxyphenyl)carbamate: Synthesis, Properties, and Applications

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a substituted aromatic diamine derivative of significant interest to the pharmaceutical and organic synthesis sectors. Its unique structural arrangement, featuring a Boc-protected amine and a free amine on a methoxy-substituted benzene ring, renders it a versatile and highly valuable building block. The strategic placement of these functional groups allows for selective chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group provides robust protection to one of the amino groups, enabling regioselective reactions at the other, more nucleophilic sites. This guide provides an in-depth exploration of its synthesis, a detailed characterization of its properties, and a discussion of its current and potential applications in drug discovery and development.

Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate: A Two-Step Approach

The most logical and efficient synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate involves a two-step process commencing with the commercially available 2-methoxy-4-nitroaniline. This strategy hinges on the selective protection of the amino group, followed by the reduction of the nitro functionality.

Step 1: N-Boc Protection of 2-methoxy-4-nitroaniline

The initial step focuses on the protection of the amino group of 2-methoxy-4-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and well-established method for introducing the Boc protecting group onto an amine.

Experimental Protocol:

-

To a solution of 2-methoxy-4-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-methoxy-4-nitrophenyl)carbamate.

Causality of Experimental Choices:

-

Solvent: Aprotic solvents like DCM and THF are chosen to avoid side reactions with the highly reactive Boc₂O.

-

Base: Triethylamine acts as a base to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion. DMAP serves as a nucleophilic catalyst, accelerating the acylation of the amine.

-

Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group of the intermediate, tert-butyl (2-methoxy-4-nitrophenyl)carbamate, to an amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or metal-mediated reductions being the most common. A reliable method utilizes iron or tin(II) chloride in an acidic medium, or as in a similar synthesis, iron trichloride with hydrazine hydrate.[1]

Experimental Protocol:

-

Dissolve tert-butyl (2-methoxy-4-nitrophenyl)carbamate (1.0 eq) in a solvent mixture, such as ethanol or methanol.

-

Add iron powder (or an alternative reducing agent like SnCl₂·2H₂O) and a small amount of ammonium chloride solution (or another proton source).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure tert-butyl (4-amino-2-methoxyphenyl)carbamate.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to tert-butyl (4-amino-2-methoxyphenyl)carbamate.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Information |

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 238.28 g/mol [2] |

| Appearance | Expected to be an off-white to light brown solid. |

| Melting Point | Estimated to be in the range of 100-120 °C. |

| Solubility | Expected to be soluble in methanol, ethanol, DCM, and ethyl acetate. |

| XLogP3 | 1.8[2] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the Boc group, and the amino protons. The aromatic protons would appear as a set of multiplets in the aromatic region (δ 6.0-7.5 ppm). The methoxy protons would be a sharp singlet around δ 3.8 ppm. The nine protons of the tert-butyl group will present as a singlet at approximately δ 1.5 ppm. The protons of the two amino groups (one free, one as part of the carbamate) will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate. The carbonyl carbon is expected to resonate around δ 153-155 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the N-H stretching of the carbamate. A strong absorption for the C=O of the carbamate group would be observed around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 238, with a prominent peak for the loss of the tert-butyl group or the entire Boc group.

Workflow for Characterization:

Sources

An In-depth Technical Guide to the NMR Data Interpretation of tert-Butyl (4-amino-2-methoxyphenyl)carbamate

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for tert-butyl (4-amino-2-methoxyphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, underpinned by fundamental principles of chemical structure and electronic effects. Our approach is rooted in a deep understanding of spectroscopic techniques, offering practical insights beyond mere data reporting.

Introduction: The Structural Significance of tert-Butyl (4-amino-2-methoxyphenyl)carbamate

tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a key building block in synthetic organic chemistry, particularly in the construction of pharmacologically active molecules. Its trifunctional nature, featuring a Boc-protected amine, a free amine, and a methoxy group on a phenyl ring, presents a unique spectroscopic challenge. Accurate interpretation of its NMR spectra is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent synthetic transformations. This guide will walk you through a detailed, logical assignment of the NMR signals, empowering you to approach similar analytical challenges with confidence.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of tert-butyl (4-amino-2-methoxyphenyl)carbamate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of tert-butyl (4-amino-2-methoxyphenyl)carbamate with atom numbering for NMR assignment.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of tert-butyl (4-amino-2-methoxyphenyl)carbamate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the Boc-protecting group, and the amine protons. The chemical shifts are influenced by the electronic nature of the substituents on the aromatic ring.

Aromatic Region (δ 6.0-8.0 ppm)

The aromatic region will display signals for the three protons on the phenyl ring (H-3, H-5, and H-6). The substitution pattern (1,2,4-trisubstituted) will give rise to a characteristic splitting pattern.

-

H-6: This proton is ortho to the electron-donating methoxy group and meta to the amino group. It is expected to appear as a doublet.

-

H-5: This proton is ortho to the strongly electron-donating amino group and meta to the methoxy group. It is expected to be the most shielded of the aromatic protons and will likely appear as a doublet of doublets.

-

H-3: This proton is ortho to the methoxy group and meta to the Boc-protected amine. It will likely appear as a doublet.

The electron-donating nature of the amino and methoxy groups will shield the aromatic protons, causing them to resonate at a relatively upfield region for aromatic protons.

Methoxy Group (δ 3.5-4.0 ppm)

The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet.[1] The typical chemical shift for a methoxy group on an aromatic ring is in this region.[1]

Boc Protecting Group (δ 1.4-1.6 ppm)

The nine protons of the tert-butyl group are equivalent due to free rotation and will appear as a sharp singlet.[2][3] This is a characteristic signal for the Boc protecting group.[2][4]

Amine Protons (Variable Chemical Shift)

The protons of the primary amine (-NH₂) and the secondary carbamate (-NH-) will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment can be used to confirm their assignment; upon addition of D₂O, these signals will disappear or significantly decrease in intensity.[3]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Aromatic Carbons (δ 100-160 ppm)

The six carbons of the aromatic ring will give rise to six distinct signals due to the lack of symmetry. The chemical shifts are influenced by the substituents:

-

C-4: This carbon is directly attached to the strongly electron-donating amino group and will be significantly shielded, appearing at a relatively upfield chemical shift for an aromatic carbon.

-

C-2: This carbon is attached to the electron-donating methoxy group and will also be shielded.

-

C-1: This carbon is attached to the nitrogen of the carbamate group.

-

C-6, C-5, C-3: These carbons will have chemical shifts influenced by their positions relative to the substituents.

Methoxy Carbon (δ 55-60 ppm)

The carbon of the methoxy group will appear in the typical range for an aromatic methoxy carbon.[1][5]

Boc Protecting Group Carbons (δ 28-30 ppm and δ 78-82 ppm)

The Boc group will show two signals:

-

The three equivalent methyl carbons will appear as a single peak around δ 28-30 ppm.[4]

-

The quaternary carbon will appear further downfield, typically in the range of δ 78-82 ppm.[4]

Carbamate Carbonyl Carbon (δ 150-155 ppm)

The carbonyl carbon of the carbamate group is expected to resonate in this downfield region, which is characteristic of carbamate carbonyls.[4][6]

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-H | δ 6.0-8.0 ppm (m, 3H) | - |

| -OCH₃ | δ 3.5-4.0 ppm (s, 3H) | δ 55-60 ppm |

| -NH₂ | Variable (br s, 2H) | - |

| -NH-Boc | Variable (br s, 1H) | - |

| -C(CH₃)₃ | δ 1.4-1.6 ppm (s, 9H) | δ 28-30 ppm |

| -C(CH₃)₃ | - | δ 78-82 ppm |

| C=O | - | δ 150-155 ppm |

| Aromatic-C | - | δ 100-160 ppm (6 signals) |

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of tert-butyl (4-amino-2-methoxyphenyl)carbamate.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may be beneficial for observing the NH protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[7] Most deuterated solvents contain a small amount of TMS.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.[6][8] These may need to be optimized for the specific instrument being used.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16-20 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240-250 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.[9]

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all signals.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete assignment of the NMR spectra of tert-butyl (4-amino-2-methoxyphenyl)carbamate.

Caption: Logical workflow for the NMR spectral assignment of tert-butyl (4-amino-2-methoxyphenyl)carbamate.

Conclusion

The NMR spectral interpretation of tert-butyl (4-amino-2-methoxyphenyl)carbamate is a logical process that relies on the fundamental principles of chemical shifts, coupling constants, and the electronic effects of substituents. By systematically analyzing each region of the ¹H and ¹³C NMR spectra, a confident and accurate structural elucidation can be achieved. This guide provides a robust framework for this analysis, empowering researchers to tackle similar challenges in their synthetic and analytical endeavors.

References

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Supporting Information. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. NMR Spectra of Anilines. [Link]

-

ResearchGate. (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. [Link]

-

National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

-

YouTube. NMR Spectroscopy: How to interpret spectra. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

ChemBK. tert-butyl N-[[3-[(4-methoxyphenyl)amino]phenyl]methyl]carbamate. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. rsc.org [rsc.org]

- 9. utsouthwestern.edu [utsouthwestern.edu]

"tert-Butyl (4-amino-2-methoxyphenyl)carbamate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (4-amino-2-methoxyphenyl)carbamate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a key organic intermediate frequently utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a Boc-protected amine, a primary aromatic amine, and a methoxy-substituted phenyl ring, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility is paramount for researchers and process chemists to ensure efficient reaction setup, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (4-amino-2-methoxyphenyl)carbamate. It delves into the theoretical principles governing its solubility, offers a qualitative profile in common organic solvents, and presents a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination.

Compound Identification:

-

IUPAC Name: tert-butyl N-(4-amino-2-methoxyphenyl)carbamate

Caption: Molecular structure of tert-butyl (4-amino-2-methoxyphenyl)carbamate.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the balance of intermolecular forces between the solute and the solvent. The structure of tert-butyl (4-amino-2-methoxyphenyl)carbamate contains distinct regions with differing polarities, which govern its interactions with various solvents. This duality is the key to its solubility profile.

-

Polar Moieties: The molecule possesses several polar functional groups capable of engaging in strong dipole-dipole interactions and hydrogen bonding.

-

Carbamate Group (-NHCOO-): The N-H group is a hydrogen bond donor, while the carbonyl (C=O) and ether-like oxygen are hydrogen bond acceptors.

-

Primary Amine (-NH₂): The two N-H bonds are excellent hydrogen bond donors, and the nitrogen atom is an acceptor.

-

Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor. These features promote strong affinity for and solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF).

-

-

Non-polar Moieties:

-

tert-Butyl Group (-C(CH₃)₃): This bulky, aliphatic group is highly non-polar and lipophilic. It interacts primarily through weaker van der Waals forces.

-

Benzene Ring: The aromatic ring is predominantly non-polar and contributes to the molecule's ability to dissolve in solvents with lower polarity.

-

The interplay between these groups means the molecule is neither extremely polar nor extremely non-polar. It has a "mixed" character, suggesting broad solubility across a range of organic solvents but limited solubility in highly polar water or very non-polar aliphatic hydrocarbons.

Caption: Factors influencing the solubility of the target molecule.

Qualitative Solubility Profile

While precise quantitative solubility data for tert-butyl (4-amino-2-methoxyphenyl)carbamate is not extensively documented in public literature, a reliable qualitative profile can be constructed based on its chemical structure and empirical data from analogous compounds.[4] The parent amine, 4-methoxyaniline (p-anisidine), is known to be freely soluble in solvents like methanol and ethanol.[5][6] The addition of the Boc-carbamate group generally enhances solubility in a wider range of organic solvents.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine, carbamate, and methoxy groups. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Good balance of polarity to dissolve the entire molecule. A related compound shows explicit solubility in DCM.[7] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Moderate polarity and hydrogen bond accepting capability of the ether oxygen interacts well with the solute. |

| Esters | Ethyl Acetate | Soluble | Acts as a hydrogen bond acceptor and has moderate polarity suitable for dissolving the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar regions of the molecule. |

| Aromatic | Toluene | Sparingly Soluble | The non-polar character of toluene interacts favorably with the benzene ring and tert-butyl group, but less so with the polar groups. |

| Non-polar | Hexane, Heptane | Insoluble | The solvent's non-polar nature cannot overcome the strong intermolecular forces within the solute's crystalline lattice. |

| Aqueous | Water | Insoluble | The large, non-polar tert-butyl and phenyl groups dominate, leading to poor aqueous solubility despite the presence of polar groups.[7] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For applications in drug development and process chemistry, precise, quantitative solubility data is often required. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[8] It is reliable, reproducible, and directly measures the saturation point of a compound in a given solvent at a specific temperature.

Causality and Trustworthiness

This protocol is designed as a self-validating system. By ensuring an excess of solid material is present throughout the equilibration period, we guarantee that the resulting solution is truly saturated. The extended equilibration time allows the system to reach its lowest energy state (thermodynamic equilibrium), while the final filtration step is critical to separate the saturated supernatant from any undissolved microcrystals, preventing artificially inflated results.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid tert-butyl (4-amino-2-methoxyphenyl)carbamate to a series of glass vials. "Excess" means enough solid is added such that undissolved material is clearly visible at the bottom of the vial after the equilibration period.

-

Pipette a precise, known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation, which would alter the concentration.

-

Place the vials in a temperature-controlled shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for many organic compounds.[9] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately attach a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the clear, filtered saturated solution into a clean, labeled vial. This step is crucial to remove any undissolved particulates.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration into the linear dynamic range of the chosen analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determine the concentration of the compound by comparing its response (e.g., peak area) to a pre-built calibration curve generated from standards of known concentration.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in units such as mg/mL or g/L.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Safety and Handling Considerations

While a comprehensive Safety Data Sheet (SDS) for this specific isomer should always be consulted prior to handling, data from closely related isomers provides important safety guidance. The isomer tert-butyl N-(5-amino-2-methoxyphenyl)carbamate is classified as harmful if swallowed and may cause an allergic skin reaction.[1]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl (4-amino-2-methoxyphenyl)carbamate exhibits a versatile solubility profile, characterized by good solubility in a wide array of common organic solvents, including alcohols, chlorinated solvents, and polar aprotic media. This behavior is a direct consequence of its molecular structure, which contains a balanced mix of polar, hydrogen-bonding groups and non-polar, lipophilic moieties. Its solubility in non-polar aliphatic and aqueous solvents is predicted to be very low. For research and development purposes requiring precise solubility values, the shake-flask method detailed in this guide provides a robust and reliable protocol for generating accurate, quantitative data.

References

-

ChemBK. tert-butyl N-[[3-[(4-methoxyphenyl)amino]phenyl]methyl]carbamate. Available at: [Link]

-

PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Available at: [Link]

-

PubChemLite. Tert-butyl n-(4-amino-2-methoxyphenyl)carbamate (C12H18N2O3). Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

-

LookChem. p-ANISIDINE. Available at: [Link]

-

PubChem. p-Anisidine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl (2-amino-6-methoxyphenyl)carbamate - CAS:954238-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - Tert-butyl n-(4-amino-2-methoxyphenyl)carbamate (C12H18N2O3) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. manavchem.com [manavchem.com]

- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Strategic Chemo-Selectivity: Navigating the Reactivity of tert-Butyl (4-amino-2-methoxyphenyl)carbamate

Topic: "tert-Butyl (4-amino-2-methoxyphenyl)carbamate" reactivity with electrophiles Content Type: Technical Guide / Whitepaper

Executive Summary & Molecular Architecture

In the landscape of kinase inhibitor synthesis—specifically for third-generation EGFR inhibitors like Osimertinib (Tagrisso) and its analogs—tert-butyl (4-amino-2-methoxyphenyl)carbamate serves as a critical "Janus" intermediate. Its value lies in its asymmetry: it possesses two nitrogen centers with vastly different electronic signatures, allowing for sequential, orthogonal functionalization.

This guide analyzes the reactivity profile of this scaffold, establishing a Nucleophilic Hierarchy that dictates the order of synthetic operations. By understanding the electronic interplay between the methoxy group (-OMe), the free amine (-NH₂), and the carbamate (-NHBoc), researchers can execute high-yield couplings while minimizing regiochemical byproducts.

The Nucleophilic Hierarchy

To successfully utilize this intermediate, one must recognize the gradient of reactivity:

-

C4-Amine (Primary Nucleophile): The free aniline nitrogen at position 4. It is strongly activated by resonance from the para-carbamate and the intrinsic electron density of the ring. It reacts rapidly with acyl chlorides, isocyanates, and S_NAr electrophiles.

-

C1-Carbamate (Latent Nucleophile): The Boc-protected nitrogen. The carbonyl group withdraws electron density, rendering it non-nucleophilic under standard basic/neutral conditions. It requires acidic deprotection to reveal the reactive amine.

-

C5-Aromatic Carbon (EAS Site): The position ortho to the free amine and para to the methoxy group. This is the most electron-rich carbon on the ring, making it a potential site for unwanted Electrophilic Aromatic Substitution (EAS) if highly reactive electrophiles (e.g., nitronium, halogens) are used without care.

Reactivity Map & Electronic Analysis

The following diagram visualizes the electronic pressure points of the molecule, guiding the synthetic strategy.

Figure 1: Reactivity Map illustrating the chemoselective preference of the C4-amine over the C1-carbamate.

Core Reaction Workflows

N-Acylation (Warhead Installation)

The most common application of this intermediate is the installation of a Michael acceptor (acrylamide) at the C4 position. This creates the covalent "warhead" typical of irreversible kinase inhibitors.

-

Challenge: Preventing bis-acylation or reaction at the carbamate nitrogen (though unlikely).

-

Solution: Use of a mild base (DIPEA or NaHCO₃) and controlled temperature (0°C).

-

Mechanism: The C4-NH₂ lone pair attacks the carbonyl of the electrophile. The -OMe group at C2 (meta to C4) has a minimal inductive deactivating effect, while the -NHBoc at C1 (para to C4) donates electron density via resonance, actually enhancing the nucleophilicity of the C4 amine compared to a standard aniline.

S_NAr Coupling (Heterocycle Attachment)

Alternatively, the C4 amine can be used to displace a halogen on a pyrimidine or quinazoline core.

-

Conditions: Requires heat (80-100°C) and a polar solvent (n-Butanol, DMF) or Buchwald-Hartwig conditions if the electrophile is unactivated.

-

Insight: The bulky Boc group at C1 provides steric shielding, directing bulky electrophiles exclusively to C4.

Boc-Deprotection (Unmasking)

Once the C4 position is functionalized, the C1 amine must be revealed for further elaboration (e.g., attaching a solubilizing tail).

-

Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

-

Risk: If the C4 position contains an acid-sensitive group (like a complex amide), the deprotection conditions must be tuned. Acrylamides are generally stable to TFA.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Selective Acylation with Acryloyl Chloride

Objective: Synthesis of tert-butyl (4-acrylamido-2-methoxyphenyl)carbamate.

| Parameter | Specification | Rationale |

| Solvent | Dichloromethane (DCM) or THF | Anhydrous conditions prevent hydrolysis of the acid chloride. |

| Base | DIPEA (Diisopropylethylamine) | Scavenges HCl byproduct; non-nucleophilic to avoid side reactions. |

| Stoichiometry | 1.05 eq. Acryloyl Chloride | Slight excess ensures conversion; large excess risks bis-acylation. |

| Temperature | 0°C to RT | Controls exotherm; minimizes polymerization of the acrylamide. |

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of tert-butyl (4-amino-2-methoxyphenyl)carbamate in anhydrous DCM (10 mL/g) under N₂ atmosphere.

-

Base Addition: Add 1.2 eq of DIPEA. Cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add 1.05 eq of acryloyl chloride (diluted in minimal DCM) over 15 minutes.

-

Checkpoint: The solution may darken slightly. White precipitate (DIPEA·HCl) will form.

-

-

Monitoring: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (50% EtOAc/Hexane). The starting material (lower R_f, stains purple with ninhydrin) should disappear.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc/Hexane).

Protocol B: Controlled Boc-Deprotection

Objective: Removal of the Boc group without degrading the acrylamide moiety.

Step-by-Step:

-

Preparation: Dissolve the acylated intermediate in DCM (5 mL/g).

-

Acidolysis: Add TFA (trifluoroacetic acid) dropwise at 0°C until the ratio is 1:4 (TFA:DCM).

-

Note: Avoid neat TFA to prevent potential Michael addition of TFA to the acrylamide.

-

-

Reaction: Stir at RT for 1-2 hours. Monitor by LC-MS (loss of M+100 or M+56 fragment).

-

Workup (Critical): Concentrate the reaction mixture to remove excess TFA. Co-evaporate with toluene (2x) to remove trace acid.

-

Neutralization: Redissolve in EtOAc and wash with cold sat. NaHCO₃ rapidly to liberate the free base. (Prolonged exposure to base can hydrolyze the acrylamide).

Synthesis Workflow Diagram

This flow illustrates the standard pathway for utilizing this intermediate in drug discovery.

Figure 2: Sequential functionalization workflow protecting the C1-amine while activating the C4-amine.

References

-

Osimertinib Synthesis & Intermediates

-

Boc Deprotection Methodologies

- Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Source: Royal Society of Chemistry / NIH (RSC Adv. 2020).

-

URL:[Link]

-

Aniline Reactivity & pKa Data

Sources

tert-Butyl (4-amino-2-methoxyphenyl)carbamate: A Strategic Scaffold for Differentially Substituted Anilines

Executive Summary

In the landscape of modern medicinal chemistry, particularly within the development of targeted protein degraders (PROTACs) and covalent kinase inhibitors (e.g., EGFR modulators), the ability to differentiate between symmetric or similar functional groups is paramount.[1] tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS: 190851-19-5) serves as a critical "differentiation scaffold."

By masking the C1-aniline with a tert-butoxycarbonyl (Boc) group while leaving the C4-aniline free, this precursor enables sequential, orthogonal functionalization.[1] It allows researchers to install complex heterocycles or linker systems at the C4 position without competing reactivity from the C1 position.[1] Once the C4 "tail" is established, the C1 amine can be liberated under acidic conditions to accept electrophilic warheads (such as acrylamides for covalent inhibition).[1] This guide details the robust synthesis, handling, and strategic application of this intermediate.

Technical Profile & Physicochemical Data

| Property | Specification |

| IUPAC Name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate |

| CAS Registry Number | 190851-19-5 |

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 238.28 g/mol |

| Appearance | Off-white to pale yellow solid (oxidizes to brown upon air exposure) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Storage Stability | Hygroscopic and air-sensitive.[2] Store at -20°C under inert atmosphere (Ar/N₂). |

| Key Functional Groups | C1-Carbamate (Acid labile protection)C2-Methoxy (Electron donating, solubilizing)C4-Amine (Nucleophilic handle) |

Synthetic Preparation: The "Make" Protocol[1]

The synthesis of this precursor is a two-step sequence starting from commercially available 2-methoxy-4-nitroaniline . The causality behind this route is to exploit the robust nature of the nitro group during the Boc-protection phase, followed by a controlled reduction that avoids deprotecting the Boc group.[1]

Step 1: Selective Boc-Protection

Objective: Protect the C1 amine. Reaction: 2-Methoxy-4-nitroaniline + Boc₂O → tert-Butyl (2-methoxy-4-nitrophenyl)carbamate

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM).[1][3]

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl of Boc₂O, catalyzed by DMAP.[1]

Protocol:

-

Charge a round-bottom flask with 2-methoxy-4-nitroaniline (1.0 equiv) and anhydrous DCM (10 mL/g).

-

Add TEA (1.5 equiv) and DMAP (0.1 equiv).[1] Cool to 0°C.[1]

-

Add Boc₂O (1.2 equiv) dissolved in minimal DCM dropwise over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

-

Workup: Wash with 5% citric acid (removes DMAP/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or flash column chromatography.

-

Yield Target: >85%.

Step 2: Chemoselective Nitro Reduction

Objective: Reveal the C4 amine without cleaving the Boc group.[1] Reaction: tert-Butyl (2-methoxy-4-nitrophenyl)carbamate + H₂ → tert-Butyl (4-amino-2-methoxyphenyl)carbamate

-

Choice of Method: Catalytic hydrogenation (Pd/C) is preferred over Fe/acid or SnCl₂ to prevent acid-catalyzed Boc deprotection.

Protocol:

-

Dissolve the nitro-carbamate intermediate (1.0 equiv) in Methanol/EtOAc (1:1 ratio).

-

Add 10% Pd/C (10 wt% loading).

-

Safety: Purge system with Nitrogen, then introduce Hydrogen (balloon pressure or 1 atm).[1]

-

Stir vigorously at RT for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with methanol.[1]

-

Concentration: Evaporate solvent under reduced pressure.

-

Storage: The product is an electron-rich aniline and prone to oxidation.[1] Use immediately or store under Argon at -20°C.

Visualization: Synthesis Workflow

Caption: Two-step convergent synthesis ensuring orthogonal protection of the C1 amine.

Strategic Utility in Synthesis

The value of tert-butyl (4-amino-2-methoxyphenyl)carbamate lies in its asymmetry . In drug discovery, particularly for kinase inhibitors (like Osimertinib analogs) or PROTAC linkers, you often need to attach two different large moieties to a central phenyl ring.[1]

The "Hub" Concept[1]

-

C4-Amine (The Nucleophile): This is the "first-pass" handle.[1] It is a free aniline, ready for:

-

C1-Carbamate (The Latent Handle): This group remains inert during the C4 transformations.[1] Once the C4 side chain is built, the Boc group is removed (using TFA or HCl/Dioxane) to reveal the C1 amine.[1]

-

C1-Amine (The Warhead Site): The newly revealed C1 amine is then typically reacted with acryloyl chloride to install the Michael acceptor required for covalent cysteine targeting.[1]

Experimental Protocol: C4-Functionalization (Case Study)

Scenario: Coupling with a Pyrimidine Scaffold (SNAr).

-

Dissolution: Dissolve tert-butyl (4-amino-2-methoxyphenyl)carbamate (1.0 equiv) in n-Butanol or DMA .

-

Reagent: Add 2,4-dichloropyrimidine (1.1 equiv) and DIPEA (2.0 equiv).

-

Reaction: Heat to 80°C for 4 hours. The C4-aniline attacks the more reactive C4-position of the pyrimidine (or C2 depending on substitution, but typically C4 in unsubstituted pyrimidines).[1]

-

Outcome: You obtain the tert-butyl (4-((2-chloropyrimidin-4-yl)amino)-2-methoxyphenyl)carbamate. The Boc group survives these basic/thermal conditions.[1]

Visualization: Divergent Application Workflow

Caption: Divergent pathways utilizing the scaffold for Kinase Inhibitors (Left) and PROTACs (Right).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Competitive reaction at C4 or incomplete conversion. | Ensure DMAP is used.[1][3] Add Boc₂O slowly at 0°C. If starting material remains, add 0.2 equiv more Boc₂O.[1] |

| Boc Loss in Step 2 | Acidic impurities in solvent or Pd/C. | Use Methanol (neutral).[1] Avoid Ethanol if it contains traces of acid.[1] Add a drop of TEA if necessary to buffer.[1] |

| Product Oxidation | Air sensitivity of the free aniline.[1] | Perform filtration of Pd/C under Nitrogen flow . Store product under Argon. Do not leave in solution for extended periods.[1] |

| Regioselectivity Issues | In subsequent SNAr, C1-NH reacts. | The Boc group is bulky and electron-withdrawing, making C1-N non-nucleophilic. If C1 reacts, the Boc has likely fallen off (check pH).[1] |

References

-

Synthesis of PBD-based PROTACs

-

Osimertinib Intermediate Synthesis

-

General Carbamate Synthesis

-

Compound Data Verification

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Buy tert-Butyl (4-amino-2-methoxyphenyl)carbamate | 190851-19-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 194869-15-3|tert-Butyl (2-iodo-6-methoxyphenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. 954238-28-9|tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 江苏艾康生物医药研发有限公司产品目录_第113页_Chemicalbook [m.chemicalbook.com]

"tert-Butyl (4-amino-2-methoxyphenyl)carbamate" potential anti-inflammatory effects

Topic: Advanced Pharmacophore Analysis: tert-Butyl (4-amino-2-methoxyphenyl)carbamate in Anti-Inflammatory Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS 190851-19-5) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While widely recognized as the critical intermediate for the third-generation EGFR inhibitor Osimertinib (AZD9291) , emerging research identifies its utility in designing novel anti-inflammatory agents.

Its potential anti-inflammatory effects are realized through three distinct mechanisms:

-

Direct Protease Inhibition: Analogs of this scaffold exhibit inhibitory activity against trypsin-like serine proteases, key mediators in inflammatory signaling cascades.

-

PROTAC Linker Utility: It serves as a vital attachment point for Proteolysis Targeting Chimeras (PROTACs) designed to degrade NF-κB RelA/p65 , a master regulator of inflammation.

-

Kinase Modulation: As the structural core of Osimertinib, it enables the modulation of EGFR-driven immune responses in the tumor microenvironment.

This guide provides a comprehensive technical analysis of this molecule, from its synthesis and chemical stability to its application in developing next-generation immunomodulatory therapeutics.

Part 1: Chemical Identity & Structural Analysis

1.1 Chemical Profile[1][2]

-

IUPAC Name: tert-Butyl N-(4-amino-2-methoxyphenyl)carbamate

-

Molecular Formula: C₁₂H₁₈N₂O₃[3]

-

Molecular Weight: 238.28 g/mol [3]

-

Key Functional Groups:

-

Boc-protected amine: Provides stability during multi-step synthesis and lipophilicity for cell permeability.

-

Free Aniline (4-position): The reactive "warhead" attachment point for coupling with acrylamides (for covalent inhibition) or PROTAC linkers.

-

Methoxy group (2-position): Enhances solubility and influences binding pocket selectivity via steric and electronic effects.

-

1.2 Stability & Handling

The Boc (tert-butyloxycarbonyl) group renders the molecule stable under basic and neutral conditions, preventing premature polymerization of the aniline. However, it is acid-labile.

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Soluble in DMSO, DMF, and Methanol; sparingly soluble in water.

Part 2: Mechanistic Potential in Inflammation

The "potential" of this molecule is not merely theoretical; it is grounded in its ability to access specific biological pathways.

2.1 Pathway A: NF-κB Degradation via PROTACs

The most significant direct anti-inflammatory application of this scaffold is in the synthesis of PROTACs targeting the NF-κB signaling pathway. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a transcription factor that induces the expression of pro-inflammatory cytokines (IL-1, IL-6, TNF-α).

-

Mechanism: Researchers utilize the tert-Butyl (4-amino-2-methoxyphenyl)carbamate scaffold to synthesize Pyrrolobenzodiazepine (PBD) conjugates.[5][6] The free aniline at the 4-position is coupled to an E3 ligase ligand (e.g., Thalidomide or Lenalidomide derivatives).

-

Outcome: This chimera recruits the E3 ubiquitin ligase to the NF-κB RelA/p65 subunit, marking it for proteasomal degradation. This results in a more profound and sustained anti-inflammatory effect than transient inhibition.

2.2 Pathway B: Serine Protease Inhibition

Structural analogs of (4-amino-2-methoxyphenyl)carbamate have demonstrated inhibitory activity against trypsin-like serine proteases with IC₅₀ values in the low micromolar range (~2.5 µM).[7]

-

Relevance: Serine proteases (e.g., tryptase, chymase) are released by mast cells during inflammatory responses. Inhibiting these enzymes reduces tissue remodeling and cytokine activation in conditions like asthma and arthritis.

2.3 Pathway C: EGFR-Mediated Immunomodulation

As the precursor to Osimertinib, this scaffold enables the inhibition of EGFR. While primarily oncogenic, EGFR signaling is also critical in airway inflammation (e.g., mucus hypersecretion).

-

Context: In non-small cell lung cancer (NSCLC), EGFR inhibition alters the tumor microenvironment, often reducing the infiltration of immunosuppressive regulatory T cells (Tregs), thereby indirectly enhancing local immune surveillance.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates how the scaffold functions as a central node for accessing both NF-κB degradation and Kinase inhibition pathways.

Figure 1: Divergent synthesis pathways utilizing the carbamate scaffold to target NF-κB (via PROTACs) and EGFR (via covalent inhibition).

Part 4: Synthesis & Experimental Protocols

4.1 Optimized Synthesis Protocol

Objective: Synthesize high-purity tert-Butyl (4-amino-2-methoxyphenyl)carbamate from 4-fluoro-2-methoxy-5-nitroaniline.

Step 1: Boc-Protection [6]

-

Dissolve 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in DCM.

-

Add Boc₂O (Di-tert-butyl dicarbonate, 1.2 eq) and DMAP (catalytic amount).

-

Reflux at 40°C for 4 hours.

-

Result: tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate.[8]

Step 2: Nucleophilic Substitution (SNAr)

-

Dissolve the intermediate from Step 1 in DMF.

-

Add N,N,N'-trimethylethylenediamine (1.5 eq) and DIPEA (2.0 eq).

-

Heat to 80-100°C. The fluorine atom is displaced by the amine.

-

Note: For the specific Osimertinib intermediate, this step introduces the side chain. For the generic scaffold (CAS 190851-19-5), this step may be skipped or modified depending on the desired 4-position substituent. For CAS 190851-19-5 specifically, we proceed directly to nitro reduction if the 4-amino group is the target.

Step 3: Nitro Reduction (Critical Step)

-

Dissolve the nitro-carbamate intermediate in Ethanol/Ethyl Acetate (2:1).

-

Add 10% Pd/C (catalyst) and Ammonium Formate (hydrogen source) or use H₂ gas balloon.

-

Stir at room temperature for 12 hours.

-

Filter through Celite to remove Pd/C.

-

Concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane to obtain off-white solid.

4.2 In Vitro Validation of Anti-Inflammatory Activity

To validate the potential of derivatives synthesized from this scaffold:

Assay 1: Griess Assay (Nitric Oxide Inhibition)

-

Cell Line: RAW 264.7 (Murine macrophages).

-

Inducer: Lipopolysaccharide (LPS, 1 µg/mL).

-

Protocol:

-

Seed cells in 96-well plates.

-

Pre-treat with the test compound (0.1 - 50 µM) for 1 hour.

-

Add LPS and incubate for 24 hours.

-

Mix 50 µL supernatant with 50 µL Griess reagent.

-

Measure absorbance at 540 nm.

-

Success Criteria: Dose-dependent reduction in NO production compared to LPS control.

-

Assay 2: Western Blot for NF-κB (p65)

-

Objective: Confirm PROTAC-mediated degradation.

-

Protocol:

Part 5: Data Summary

| Property | Specification | Relevance to Drug Design |

| CAS No. | 190851-19-5 | Unique identifier for sourcing.[3] |

| Purity Requirement | >98% (HPLC) | Essential for biological assays to avoid false positives from metal catalysts. |

| Solubility | DMSO (>20 mg/mL) | Suitable for high-throughput screening (HTS) libraries. |

| Toxicity (Predicted) | Low (Scaffold only) | The Boc group masks the aniline, reducing immediate reactivity/toxicity until metabolic cleavage. |

| Target IC₅₀ | ~2.5 µM (Protease) | Baseline activity for unmodified analogs; significantly potent when derivatized. |

References

-

Royal Society of Chemistry (RSC). Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. Med. Chem. Commun., 2020. Retrieved from [Link]

-

PubMed Central. Osimertinib (AZD9291) Synthesis and Intermediate Analysis. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. tert-butyl N-[2-amino-2-(3-methoxyphenyl)ethyl]carbamate [cymitquimica.com]

- 3. Buy tert-Butyl (4-amino-2-methoxyphenyl)carbamate | 190851-19-5 [smolecule.com]

- 4. Tert-butyln-(4-amino-2-methoxyphenyl)carbamate [myskinrecipes.com]

- 5. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00316D [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of "tert-Butyl (4-amino-2-methoxyphenyl)carbamate" using di-tert-butyl dicarbonate

This Application Note is designed for research scientists and medicinal chemists requiring a high-fidelity protocol for the regioselective synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS: 190851-19-5).

This intermediate is a critical "linker" scaffold in the synthesis of Cereblon (CRBN)-targeting PROTACs and other heterobifunctional degraders. Its structural integrity—specifically the differentiation between the N1 and N4 amines—is paramount for downstream conjugation.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The target molecule contains two amine functionalities on a 2-methoxybenzene core. A direct mono-protection strategy starting from 2-methoxy-1,4-phenylenediamine is chemically flawed due to electronic and steric mismatching:

-

N4-Amine: Located para to the methoxy group, this amine is more nucleophilic and sterically accessible.

-

N1-Amine (Target for Boc): Located ortho to the methoxy group, this amine is sterically hindered and less nucleophilic.

Attempting to react the diamine with di-tert-butyl dicarbonate (Boc₂O) would predominantly yield the unwanted N4-Boc isomer or a mixture of di-Boc species.

The Solution: The Nitro-Reduction Route

To guarantee regiocontrol, we employ a "Mask-Protect-Unmask" strategy. We utilize 2-methoxy-4-nitroaniline as the starting material.[1] By protecting the available N1 amine before the N4 amine exists (it is masked as a nitro group), we lock the Boc group onto the correct position. Subsequent reduction of the nitro group yields the target with 100% regiochemical fidelity.

Reaction Scheme

Figure 1: Two-stage synthesis guaranteeing regioselective installation of the Boc group at the N1 position.

Experimental Protocol

Stage 1: Boc-Protection of 2-Methoxy-4-nitroaniline

Objective: Install the tert-butyloxycarbonyl group on the sterically hindered aniline.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2-Methoxy-4-nitroaniline | 1.0 | Substrate |

| Boc₂O | 2.5 - 3.0 | Reagent (Excess required due to low nucleophilicity) |

| DMAP | 0.1 - 0.2 | Hyper-nucleophilic Catalyst |

| Triethylamine (Et₃N) | 1.5 | Base (Acid scavenger) |

| THF (anhydrous) | [0.2 M] | Solvent |

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (

). -

Dissolution: Dissolve 2-methoxy-4-nitroaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous THF. Add Et₃N (1.5 eq).

-

Addition: Add Boc₂O (1.5 eq) initially as a solution in THF.

-

Reaction: Heat the mixture to reflux (

). The starting material is a bright yellow/orange solid.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is often sluggish.

-

-

Boost: If starting material persists after 4 hours, add the remaining Boc₂O (1.0–1.5 eq) and continue reflux overnight (12–16 h).

-

Workup: Cool to Room Temperature (RT). Concentrate in vacuo.[2] Redissolve in EtOAc and wash with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO₃, and brine.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography.

-

Target Identity:tert-butyl (2-methoxy-4-nitrophenyl)carbamate .

-

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to an amine without cleaving the Boc group.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Nitro-Carbamate Intermediate | 1.0 | Substrate |

| Pd/C (10% w/w) | 10 wt% | Catalyst |

| Hydrogen (H₂) | Balloon | Reductant |

| Methanol (MeOH) | [0.1 M] | Solvent |

Procedure:

-

Safety: Purge the reaction vessel with

to remove oxygen before introducing catalyst (Pd/C is pyrophoric). -

Suspension: Add the nitro-carbamate intermediate and MeOH to the flask. Carefully add Pd/C (10% by weight of substrate).[3][4]

-

Hydrogenation: Evacuate the flask and backfill with

(balloon pressure is sufficient; 1 atm). -

Reaction: Stir vigorously at RT for 4–16 hours.

-

Self-Validation: The yellow color of the nitro compound should fade to a colorless or pale grey solution.

-

-

Filtration: Filter the mixture through a Celite® pad to remove the Pd/C. Wash the pad with MeOH.

-

Critical: Do not let the Pd/C dry out completely on the filter (fire hazard). Keep wet.

-

-

Isolation: Concentrate the filtrate in vacuo. The product, tert-Butyl (4-amino-2-methoxyphenyl)carbamate , is typically obtained as an off-white to pale brown solid.

-

Storage: Store under inert atmosphere at

. Anilines are prone to oxidation.

Troubleshooting & Quality Control

Workflow Logic

Figure 2: Decision tree for optimizing reaction conversion.

Analytical Validation (Self-Validating Parameters)

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Diagnostic: Look for the disappearance of the broad

signal of the starting aniline (Step 1) and the appearance of a sharp singlet ~1.5 ppm (9H, t-Butyl). -

Regiochemistry: The aromatic proton at position 3 (between OMe and NH-Boc) will show a distinct shift compared to the starting material.

-

Step 2 Completion: Disappearance of the downfield aromatic signals typical of nitro-benzenes; upfield shift of aromatic protons due to the electron-donating

group.

-

-

TLC Monitoring:

-

2-Methoxy-4-nitroaniline:

(Hex/EtOAc 2:1), bright yellow. -

Boc-Intermediate:

, UV active, less colored. -

Final Product:

, stains purple/brown with Ninhydrin (indicates free amine).

-

References

-

Royal Society of Chemistry . Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates. (See Scheme 1c for specific Boc-protection/reduction conditions). Available at: [Link]

-

PubChem . tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate (Intermediate Data). Available at: [Link]

Sources

- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00316D [pubs.rsc.org]

DMAP-catalyzed synthesis of "tert-Butyl (4-amino-2-methoxyphenyl)carbamate"

Application Note: High-Fidelity Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate via DMAP-Catalyzed Acylation

Part 1: Introduction & Strategic Analysis

1.1 Executive Summary The synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a critical workflow in the preparation of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). The molecule serves as a "linker scaffold," requiring high regiochemical purity.

The primary synthetic challenge is differentiating the two nitrogen centers on the benzene ring. Attempting to mono-protect the corresponding diamine (2-methoxy-1,4-phenylenediamine) often yields a mixture of regioisomers due to the similar nucleophilicity of the amines.

1.2 The Solution: The "Nitro-Route" with DMAP Catalysis To ensure 100% regioselectivity, this protocol utilizes 2-methoxy-4-nitroaniline as the starting material. However, the amino group in this precursor is significantly deactivated by:

-

Electronic Withdrawal: The para-nitro group pulls electron density from the amine, lowering its nucleophilicity.

-

Steric Hindrance: The ortho-methoxy group creates a physical barrier.

Standard base catalysis (e.g., TEA/DIPEA) is often too slow or incomplete for this substrate. We employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst to drive the reaction to completion under mild conditions, followed by a clean hydrogenation step.

Part 2: Chemical Logic & Visualization

2.1 Retrosynthetic Workflow The strategy relies on installing the Boc group before generating the second amine. This "protect-then-reduce" approach guarantees the Boc group is located at the N1 position.

Figure 1: Retrosynthetic pathway ensuring absolute regiocontrol via the nitro-precursor.

2.2 Mechanistic Insight: The Steglich-Type Cycle Understanding the mechanism is vital for troubleshooting. DMAP does not act merely as a base; it attacks the Boc anhydride to form a highly reactive N-acylpyridinium salt . This species is much more electrophilic than Boc anhydride itself, allowing it to react with the electron-deficient aniline.

Figure 2: The DMAP catalytic cycle. Note that DMAP is regenerated, but stoichiometric CO2 is released.

Part 3: Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed Boc Protection

Objective: Synthesis of tert-butyl (2-methoxy-4-nitrophenyl)carbamate.

Reagents & Materials:

-

Substrate: 2-Methoxy-4-nitroaniline (1.0 equiv, e.g., 10.0 g)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 - 1.5 equiv) -

Catalyst: DMAP (0.05 - 0.1 equiv)

-

Solvent: Anhydrous THF or DCM (Dichloromethane)

-

Base (Optional): Triethylamine (1.0 equiv) - Note: While DMAP is the catalyst, TEA acts as an auxiliary base to neutralize protons if HCl salts are used, though not strictly necessary for the free base aniline.

Step-by-Step Methodology:

-

Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-nitroaniline (10.0 g, 59.5 mmol) in anhydrous THF (100 mL).

-

Why: THF is preferred over DCM for environmental reasons, but DCM offers higher solubility for some nitro-anilines.

-

-

Reagent Addition: Add

(15.6 g, 71.4 mmol, 1.2 equiv) to the solution. The mixture typically remains a suspension or clear solution depending on concentration. -

Catalyst Initiation (Critical): Cool the mixture to 0°C (ice bath). Add DMAP (366 mg, 3.0 mmol, 0.05 equiv) in one portion.

-

Observation: Gas evolution (

) will occur.[1] The color may shift from bright yellow to a paler shade as the reaction progresses. -

Control: If running on >50g scale, add DMAP as a solution in THF dropwise to prevent runaway gas evolution.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (lower Rf, bright yellow) should disappear.

-

-

Quench & Workup:

-

Dilute with EtOAc (150 mL).

-

Wash with 0.5M HCl (2 x 50 mL) to remove DMAP (protonated DMAP is water-soluble).

-

Wash with Saturated

(50 mL) and Brine (50 mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc or use as crude if purity >95% (often obtained as a yellow solid).

Yield Expectation: 90–95%.

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate.

Reagents:

-

Substrate: Boc-protected intermediate from Protocol A.

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Hydrogen Source:

balloon or hydrogenation shaker (30 psi). -

Solvent: Methanol or Ethanol.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude tert-butyl (2-methoxy-4-nitrophenyl)carbamate (10.0 g) in Methanol (100 mL).

-

Note: Ensure the intermediate is fully dissolved. Gentle warming is acceptable.[2]

-

-

Catalyst Addition: Under an inert atmosphere (

or Ar), carefully add 10% Pd/C (1.0 g, 10 wt% of substrate).-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if handling dry powder.

-

-

Hydrogenation: Purge the vessel with

gas (vacuum/fill cycle x3). Stir vigorously under-

Endpoint: The yellow color of the nitro compound will fade to a colorless or very pale pink solution.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate in vacuo.

-

Stability Warning: Anilines are oxidation-sensitive.[2] Store the product under inert gas or use immediately in the next step.

-

Yield Expectation: 95–98%.

Part 4: Data Summary & Quality Control

4.1 Analytical Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to pale grey solid | Darkens upon air exposure (oxidation). |

| 1H NMR (DMSO-d6) | Characteristic t-Butyl singlet. | |

| 1H NMR (DMSO-d6) | Methoxy singlet. | |

| 1H NMR (DMSO-d6) | Disappears on | |

| 1H NMR (DMSO-d6) | Amide proton. | |

| Mass Spec (ESI) | Calc. MW: 238.28 |

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Deactivated aniline | Increase DMAP to 0.2 equiv or reflux gently (40°C). |

| "Bis-Boc" Formation | Excess | Strictly control stoichiometry (1.1 equiv). If formed, treat with mild base (NaOH/MeOH) to cleave the second Boc. |

| Incomplete Reduction | Catalyst poisoning | Ensure starting material is free of sulfur/halogens. Refresh |

References

-

Mechanistic Foundation of DMAP Catalysis: Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

-

Protocol for Hindered Anilines (Analogous Substrates): Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.[3][4] Atlantis Press. (Detailed procedure for the nitro-precursor route).

-

DMAP/Boc2O Reactivity Profile: Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. The Journal of Organic Chemistry.[5]

-

Safety Data & Physical Properties: PubChem Compound Summary for tert-Butyl (4-amino-2-fluorophenyl)carbamate (Structural Analog for safety protocols).

Sources

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]

Application Note: Strategic Utilization of tert-Butyl (4-amino-2-methoxyphenyl)carbamate in Heterocyclic Synthesis

Executive Summary

tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS: 190851-19-5) acts as a critical "masked" heterobifunctional linker in the synthesis of bioactive heterocyclic compounds. Its structural unique value lies in the orthogonal differentiation of the two amine functionalities on the electron-rich 2-methoxy-1,4-phenylenediamine core.

This Application Note details the use of this scaffold in constructing anilino-pyrimidine motifs , a cornerstone of 3rd-generation EGFR tyrosine kinase inhibitors (TKIs) and Pyrrolobenzodiazepine (PBD) conjugates. By maintaining the N1-amine in a Boc-protected state, researchers can direct regioselective nucleophilic aromatic substitution (SNAr) at the C4-amine, followed by controlled deprotection to install electrophilic "warheads" (e.g., acrylamides) or solubilizing tails.

Strategic Rationale & Mechanism

The "Masked Linker" Advantage

The synthesis of complex kinase inhibitors often requires joining a heteroaryl hinge-binder (e.g., pyrimidine, quinazoline) with a solvent-exposed tail. Using unprotected 2-methoxy-1,4-phenylenediamine typically leads to polymerization or bis-substitution.

Compound 190851-19-5 solves this via:

-

Electronic Activation: The C2-methoxy group donates electron density (via resonance), significantly enhancing the nucleophilicity of the C4-amine, facilitating SNAr reactions even with deactivated electrophiles.

-

Steric & Chemical Protection: The bulky tert-butyl carbamate (Boc) at C1 prevents participation in the initial coupling and inhibits oxidation, a common issue with electron-rich phenylenediamines.

Reaction Pathway Visualization

The following diagram illustrates the standard workflow for converting this scaffold into a covalent kinase inhibitor core.

Figure 1: Synthetic workflow for converting tert-butyl (4-amino-2-methoxyphenyl)carbamate into a covalent inhibitor scaffold.

Experimental Protocols

Protocol A: Regioselective SNAr Coupling

Objective: Couple the C4-amine to a 2,4-dichloropyrimidine core while preserving the Boc group.

Reagents:

-

tert-Butyl (4-amino-2-methoxyphenyl)carbamate (1.0 equiv)[1][2][3]

-

2,4-Dichloropyrimidine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: n-Butanol or 2-Propanol (Protophilic solvents promote proton transfer)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-butanol (0.2 M concentration relative to amine).

-

Addition: Add tert-butyl (4-amino-2-methoxyphenyl)carbamate (1.0 equiv) and DIPEA (2.5 equiv).

-

Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N2 or Ar).

-

Note: The C2-chloro position of the pyrimidine is more reactive due to the inductive effect of the adjacent nitrogens, but the C4-position is often preferred for steric reasons in substituted systems. With unsubstituted 2,4-dichloropyrimidine, a mixture may form. Optimization: Lowering temperature to 60 °C can improve regioselectivity for the C4-addition product.

-

-

Monitoring: Monitor via LC-MS. The starting material (M+H ~239) should disappear, replaced by the monochloro-intermediate (M+H ~351/353).

-

Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over Na2SO4, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Orthogonal Deprotection & Functionalization

Objective: Remove the Boc group to reveal the N1-amine for "warhead" installation.

Reagents:

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)[4]

-

Acryloyl chloride (for acrylamide formation)

Step-by-Step Procedure:

-

Deprotection: Dissolve the SNAr intermediate from Protocol A in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v) dropwise at 0 °C. Warm to room temperature and stir for 2–4 hours.

-

Checkpoint: CO2 evolution indicates reaction progress. LC-MS should show loss of the Boc fragment (-100 mass units).

-

-

Neutralization (Critical): Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO3 to generate the free base. Caution: The resulting phenylenediamine is oxidation-sensitive. Proceed immediately to the next step.

-

Acylation: Cool the free amine solution to -10 °C. Add DIPEA (3.0 equiv) followed by slow addition of Acryloyl chloride (1.05 equiv).

-

Why -10 °C? To prevent bis-acylation or reaction with the pyrimidine nitrogens.

-